molecular formula C11H11NO3 B12514773 Ethyl 3-oxoindoline-2-carboxylate

Ethyl 3-oxoindoline-2-carboxylate

Cat. No.: B12514773
M. Wt: 205.21 g/mol
InChI Key: MYONRKNOSGRGPZ-UHFFFAOYSA-N
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Description

Ethyl 3-oxoindoline-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxoindoline-2-carboxylate typically involves the reaction of indole derivatives with ethyl chloroformate under basic conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-oxoindoline-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxoindoline-2-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and proteins, influencing cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3-oxoindoline-2-carboxylate can be compared with other indole derivatives such as:

This compound is unique due to its specific structure and the range of reactions it can undergo, making it a versatile compound in organic synthesis and medicinal chemistry .

Biological Activity

Ethyl 3-oxoindoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H11NO3
  • Molecular Weight : 219.23 g/mol

This compound features an indoline core, which is known for its role in various biological processes and interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an inhibitor or activator of various enzymes and proteins, influencing critical cellular processes such as:

  • Apoptosis : this compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
  • Cell Cycle Regulation : The compound may affect cell cycle progression, contributing to its anticancer properties .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer activity against several human cancer cell lines:

Cancer Cell Line IC50 (µM) Effect
Colon (SW620)15.4Induces apoptosis
Prostate (PC-3)12.8Cell cycle arrest
Lung (NCI-H23)10.5Cytotoxic effects

These findings indicate that the compound can effectively inhibit cancer cell growth and promote programmed cell death .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, suggesting potential use in treating infections:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight its potential as a novel antimicrobial agent .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing significant cytotoxicity comparable to established anticancer agents like PAC-1 .
  • Mechanistic Insights : Research demonstrated that the compound activates procaspase-3, leading to increased apoptosis in treated cells. This mechanism underlines its potential as a therapeutic candidate for cancer treatment .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial efficacy of derivatives based on the oxoindole scaffold, suggesting that modifications to this compound could enhance its antimicrobial properties .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,9,12H,2H2,1H3

InChI Key

MYONRKNOSGRGPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C2=CC=CC=C2N1

Origin of Product

United States

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